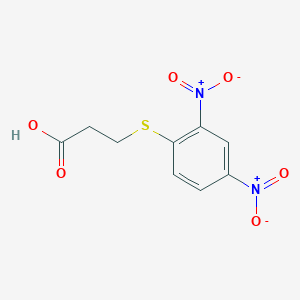
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, also known as DNPS-Pro, is a chemical compound used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. DNPS-Pro is synthesized using a specific method and has various applications in scientific research. In
Applications De Recherche Scientifique
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has various applications in scientific research. It is commonly used as a reagent to detect free sulfhydryl groups in proteins and peptides. This compound reacts with sulfhydryl groups to form a yellow-colored product, which can be quantified using spectrophotometry. This method is widely used to determine the number and location of free sulfhydryl groups in proteins and peptides.
Mécanisme D'action
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups in proteins and peptides to form a stable adduct. The reaction is specific to sulfhydryl groups and does not react with other functional groups. The reaction mechanism involves the nucleophilic attack of the sulfhydryl group on the dinitrophenyl group of this compound, resulting in the formation of a thioether linkage.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. It is a reagent used to detect free sulfhydryl groups in proteins and peptides. The detection of sulfhydryl groups is important in understanding the structure and function of proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has several advantages as a reagent for detecting sulfhydryl groups. It is easy to use, has high sensitivity, and can be quantified using spectrophotometry. However, this compound has some limitations, including its specificity for sulfhydryl groups and the potential for interference from other compounds in the sample.
Orientations Futures
There are several future directions for the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in scientific research. One area of interest is the development of new methods for detecting sulfhydryl groups in proteins and peptides. Another area of interest is the use of this compound in the study of protein-protein interactions and protein folding. Additionally, this compound could be used in the development of new drugs that target sulfhydryl groups in proteins. Overall, this compound is a valuable reagent in scientific research and has many potential applications in the future.
Méthodes De Synthèse
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is synthesized using a specific method that involves the reaction of 2,4-dinitrophenylhydrazine with S-tert-butyl 3-mercaptopropionate. The resulting product is then treated with trifluoroacetic acid to yield this compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
Propriétés
Formule moléculaire |
C9H8N2O6S |
|---|---|
Poids moléculaire |
272.24 g/mol |
Nom IUPAC |
3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8N2O6S/c12-9(13)3-4-18-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
Clé InChI |
WRABUSWKVRCOCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)